1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a wide range of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has potential biological activity and can be used in the development of new pharmaceuticals.
Medicine: It may serve as a lead compound for the design of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
2,4-dimethyl-3-pyrazolecarboxylic acid: A compound with a similar aromatic substitution pattern.
5-methyl-1-phenylpyrazole-3-carboxylic acid: A structurally related compound with different substitution on the pyrazole ring.
Uniqueness
1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1307415-49-1 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
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